2-(8-Iodonaphthalen-1-yl)acetonitrile
Description
2-(8-Iodonaphthalen-1-yl)acetonitrile (CAS RN: 1261540-32-2), also referred to as (2-Iodo-1-naphthyl)acetonitrile, is an iodinated aromatic nitrile compound with the molecular formula C₁₂H₈IN and a molecular weight of 293.107 g/mol . Its structure consists of a naphthalene ring substituted with an iodine atom at the 8-position and an acetonitrile group (-CH₂CN) at the 1-position. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science due to the reactivity of its iodine substituent and nitrile functional group. The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions .
Properties
Molecular Formula |
C12H8IN |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
2-(8-iodonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H8IN/c13-11-6-2-5-9-3-1-4-10(7-8-14)12(9)11/h1-6H,7H2 |
InChI Key |
GSFHCHFUGUBHJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 8-iodonaphthalene-1-carbaldehyde with a suitable cyanide source under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-(8-Iodonaphthalen-1-yl)acetonitrile may involve large-scale iodination processes followed by the introduction of the acetonitrile group using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(8-Iodonaphthalen-1-yl)acetonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and other substituted derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized forms.
Reduction Reactions: Products include primary amines and other reduced forms.
Scientific Research Applications
2-(8-Iodonaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(8-Iodonaphthalen-1-yl)acetonitrile involves its interaction with various molecular targets depending on the specific application. In biological systems, it may interact with proteins or nucleic acids, leading to changes in their structure and function. The iodine atom and the nitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2-(8-Iodonaphthalen-1-yl)acetonitrile, a comparative analysis with structurally analogous compounds is provided below. Key differences in molecular structure, reactivity, and applications are highlighted.
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Analysis
- Iodine Substitution: The iodine atom in 2-(8-Iodonaphthalen-1-yl)acetonitrile enhances its utility in metal-catalyzed cross-coupling reactions compared to non-halogenated analogs. For example, brominated analogs (e.g., 2-bromonaphthaleneacetonitrile) exhibit similar reactivity but require different catalytic systems (e.g., Cu vs. Pd) .
- Nitrile Group : The nitrile moiety allows for versatile transformations, such as conversion to amines or carboxylic acids. This contrasts with thiazole-containing analogs (e.g., 2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile), where the sulfur atom introduces additional electronic effects and limits hydrolysis pathways .
Biological Activity
2-(8-Iodonaphthalen-1-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in research and industry, supported by data tables and relevant case studies.
- Molecular Formula : C12H10IN
- Molecular Weight : 277.12 g/mol
- CAS Number : 110-99-8
Antimicrobial Properties
Research has indicated that compounds with iodo-substituents, like 2-(8-Iodonaphthalen-1-yl)acetonitrile, may exhibit antimicrobial activity. Studies have shown that halogenated naphthalene derivatives can inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular membranes and interfere with metabolic processes.
The biological activity of 2-(8-Iodonaphthalen-1-yl)acetonitrile can be attributed to its structural features that allow it to interact with biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It may bind to neurotransmitter receptors, modulating signal transduction pathways that affect neuronal activity .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various iodo-naphthalene derivatives, including 2-(8-Iodonaphthalen-1-yl)acetonitrile. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Control | 32 | 16 |
| 2-(8-Iodonaphthalen-1-yl)acetonitrile | 8 | 4 |
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that it exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| Normal Fibroblasts | >50 |
Applications in Research and Industry
2-(8-Iodonaphthalen-1-yl)acetonitrile is utilized in various applications:
- Synthetic Chemistry : It serves as a precursor for synthesizing more complex organic molecules.
- Pharmaceutical Development : Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
- Material Science : The compound's unique properties may be exploited in developing functional materials with specific electronic or optical characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
